N-(2-methylphenyl)thiophene-2-sulfonamide N-(2-methylphenyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 53442-31-2
VCID: VC15361521
InChI: InChI=1S/C11H11NO2S2/c1-9-5-2-3-6-10(9)12-16(13,14)11-7-4-8-15-11/h2-8,12H,1H3
SMILES:
Molecular Formula: C11H11NO2S2
Molecular Weight: 253.3 g/mol

N-(2-methylphenyl)thiophene-2-sulfonamide

CAS No.: 53442-31-2

Cat. No.: VC15361521

Molecular Formula: C11H11NO2S2

Molecular Weight: 253.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylphenyl)thiophene-2-sulfonamide - 53442-31-2

Specification

CAS No. 53442-31-2
Molecular Formula C11H11NO2S2
Molecular Weight 253.3 g/mol
IUPAC Name N-(2-methylphenyl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C11H11NO2S2/c1-9-5-2-3-6-10(9)12-16(13,14)11-7-4-8-15-11/h2-8,12H,1H3
Standard InChI Key QNIZZBQWDAVWSK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2

Introduction

Structural and Molecular Characteristics

N-(2-Methylphenyl)thiophene-2-sulfonamide consists of a thiophene ring (a five-membered aromatic system with one sulfur atom) linked to a sulfonamide group, which is further substituted with a 2-methylphenyl moiety. The molecular formula is C₁₁H₁₁NO₂S₂, with a molecular weight of 269.34 g/mol. Key structural features include:

  • Thiophene ring: Enhances electronic delocalization and influences binding interactions .

  • Sulfonamide group (-SO₂NH-): Imparts polarity and potential hydrogen-bonding capabilities .

  • 2-Methylphenyl group: Introduces steric bulk and lipophilicity, which may affect membrane permeability .

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂S₂
Molecular Weight269.34 g/molCalculated
Density~1.3 g/cm³ (estimated) (analog)
Boiling Point>300°C (estimated) (analog)
LogP (Partition Coeff.)~3.5 (estimated) (analog)

The compound’s exact melting point and solubility profile remain unreported, but analogous sulfonamides exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and limited solubility in water .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-(2-methylphenyl)thiophene-2-sulfonamide typically involves a two-step process:

  • Sulfonylation: Reaction of 2-thiophenesulfonyl chloride with 2-methylaniline in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

  • Purification: Recrystallization from methanol or column chromatography to isolate the pure product .

A generalized reaction scheme is:

2-Thiophenesulfonyl chloride+2-MethylanilineBaseN-(2-Methylphenyl)thiophene-2-sulfonamide+HCl\text{2-Thiophenesulfonyl chloride} + \text{2-Methylaniline} \xrightarrow{\text{Base}} \text{N-(2-Methylphenyl)thiophene-2-sulfonamide} + \text{HCl}

Yields for analogous sulfonamides range from 60% to 78%, depending on reaction conditions . For example, 5-bromo-N-propylthiophene-2-sulfonamide was synthesized in 78% yield using LiH as a base and DMF as the solvent .

Functionalization Strategies

Recent studies highlight the utility of Suzuki-Miyaura cross-coupling to diversify thiophene sulfonamides. For instance, 5-bromo-N-propylthiophene-2-sulfonamide derivatives were functionalized with aryl boronic acids to yield biaryl analogs with enhanced biological activity . Such methods could be adapted to modify the thiophene ring of N-(2-methylphenyl)thiophene-2-sulfonamide for structure-activity relationship (SAR) studies.

Pharmacological Properties and Mechanisms

Antibacterial Activity

Sulfonamides are well-known antibacterial agents, and N-(2-methylphenyl)thiophene-2-sulfonamide’s thiophene moiety may enhance activity against resistant strains. In a 2024 study, 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated efficacy against New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-1-KP), with MIC values as low as 8 μg/mL . While direct data for N-(2-methylphenyl)thiophene-2-sulfonamide are lacking, its structural similarity suggests potential utility against Gram-negative pathogens .

Angiotensin II Receptor Modulation

Sulfonamide derivatives, particularly those with heteroaryl substitutions, exhibit high affinity for angiotensin II type 2 receptors (AT2R). For example, N-(heteroaryl)thiophene sulfonamides displayed AT2R binding affinities (Ki) as low as 1.5 nM, with selectivity over AT1R exceeding 1,000-fold . Molecular docking studies suggest that the sulfonamide group forms hydrogen bonds with AT2R residues (e.g., Gln314), while the thiophene ring engages in hydrophobic interactions .

Metabolic Stability

A critical challenge for sulfonamide-based therapeutics is metabolic stability. Human liver microsome (HLM) assays revealed that tert-butyl-substituted analogs, such as compound 14 (Ki = 4.9 nM), exhibited intermediate stability (t½ = 77 min), comparable to clinical candidates like C21 . Structural modifications, such as fluorination or bulkier substituents, may improve the metabolic profile of N-(2-methylphenyl)thiophene-2-sulfonamide derivatives .

Applications in Drug Development

Antibacterial Agents

The rise of multidrug-resistant bacteria has renewed interest in sulfonamides. N-(2-methylphenyl)thiophene-2-sulfonamide’s thiophene ring could mitigate resistance mechanisms by bypassing common efflux pumps or enzyme-mediated inactivation . Future studies should evaluate its activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.).

Cardiovascular Therapeutics

AT2R agonists are investigated for treating hypertension and fibrosis. The vasorelaxant effects of high-affinity sulfonamides (e.g., 14-induced 80% relaxation in pre-contracted mouse aorta at 10 μM) highlight their potential as antihypertensive agents.

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